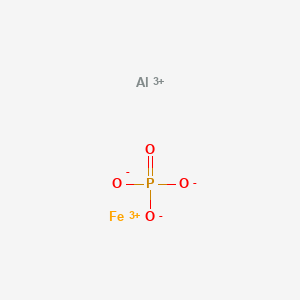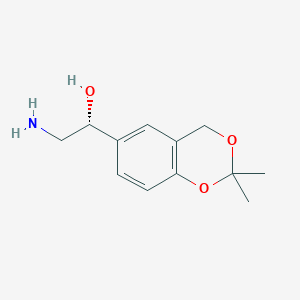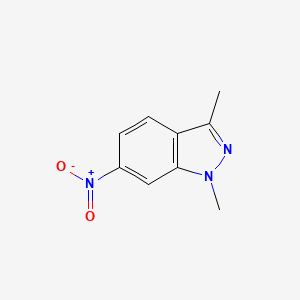
N-tert-Butyl-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C10H18N4O2 . The InChI code is 1S/C10H18N4O2/c1-6(2)7-11-8(15)14(13-7)9(16)12-10(3,4)5/h13H,1-5H3,(H,11,15)(H,12,16) . The Canonical SMILES is CC©C1=NN(C(=O)N1)C(=O)NC©©C .Physical And Chemical Properties Analysis
The molecular weight of the compound is 226.28 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 1.6 .Aplicaciones Científicas De Investigación
Molecular Structure Analysis
The compound has been examined for its structural properties. In a study, the triazole ring and the carboxamide group of a related compound were found to be almost coplanar due to an intramolecular N—H⋯O hydrogen bond. The orientation of the isopropyl group varied significantly across molecules. N—H⋯O and N—H⋯N hydrogen bonds play a crucial role in the crystal packing of these molecules (Kaur et al., 2013).
Chemical Synthesis and Modification
Studies have explored the synthesis and modification of similar triazole compounds. For example, reactions with various agents like diethylaminobenzaldehyde, acyl halides, and chlorosilanes have been investigated to produce derivatives with distinct properties and potential applications in various fields, including medicinal chemistry (Alkan et al., 2008), (RashidiN. & BeradB., 2012).
Acidity and Solvent Effects
Several studies have focused on the acidic properties of these compounds in different solvents. Potentiometric titration methods in non-aqueous solvents like isopropyl alcohol and tert-butyl alcohol have been used to determine pKa values, providing insights into their acidity strength and potential applications in chemical processes (Bahçeci et al., 2021), (Yüksek et al., 2004).
Antioxidant Properties
Some derivatives of this compound have been investigated for their antioxidant properties. These studies involve the synthesis of novel derivatives and their comparison with standard antioxidants, contributing valuable data to the field of medicinal chemistry and pharmacology (Yüksek et al., 2008).
Directed Lithiation and Fluorophore Development
Research has been conducted on the directed lithiation of similar compounds, leading to the synthesis of new pyrenyl fluorophores. This process has implications for the development of new materials with potential applications in fluorescence and imaging technologies (Wrona-Piotrowicz et al., 2016).
Propiedades
Número CAS |
1327292-73-8 |
|---|---|
Nombre del producto |
N-tert-Butyl-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide-d6 |
Fórmula molecular |
C₁₀H₁₂D₆N₄O₂ |
Peso molecular |
232.31 |
Sinónimos |
N-(1,1-Dimethylethyl)-2,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide-d6_x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1144420.png)